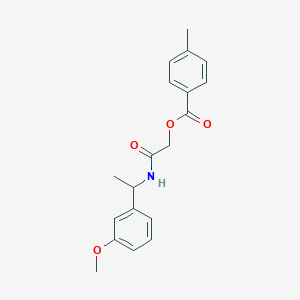
2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Moclobemide,' and it belongs to the class of monoamine oxidase inhibitors (MAOIs). Moclobemide has been extensively studied for its unique properties and potential therapeutic benefits.
Applications De Recherche Scientifique
Anticancer Potential
The title compound has been synthesized and characterized using spectroscopic techniques such as UV-Vis, FT-IR, HRMS, and NMR. Computational studies, including molecular docking and MD simulation, reveal its potency against breast cancer. Specifically, the compound exhibits a more negative binding free energy than tamoxifen, suggesting potential as an ERα inhibitor. Researchers predict that it could be developed as an anticancer agent candidate .
Hybrid Compound Design
The compound’s structure combines chalcone and salicylic acid moieties. Chalcones are natural products with diverse biological activities, while salicylic acid derivatives have shown cytotoxic effects against cancer cell lines. This hybridization approach opens avenues for designing novel compounds with improved properties .
In Silico Studies
In addition to experimental characterization, in silico methods play a crucial role. Molecular docking simulations provide insights into binding interactions, while MD simulations assess stability over time. These computational approaches enhance our understanding of the compound’s behavior and guide further development .
Cytotoxicity and ERα Inhibition
The compound’s cytotoxic activity likely stems from its ability to inhibit estrogen receptor alpha (ERα). By disrupting ERα signaling pathways, it may hinder cancer cell growth. Further studies are needed to validate its efficacy and explore potential clinical applications .
Drug Discovery Research
Given its promising properties, researchers may investigate derivatives or analogs of this compound. Its hybrid nature and potential anticancer activity make it an attractive candidate for drug discovery efforts .
Pharmaceutical Development
As we uncover more about its mechanisms and safety profile, the compound could find its way into pharmaceutical pipelines. Formulating it into a drug requires rigorous testing, optimization, and preclinical studies .
Mécanisme D'action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division , which suggests that this compound may have a similar target.
Biochemical Pathways
Similar compounds have been found to affect bacterial cell division , suggesting that this compound may have a similar effect.
Result of Action
Similar compounds have been found to have antimicrobial activity , suggesting that this compound may have a similar effect.
Propriétés
IUPAC Name |
[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-7-9-15(10-8-13)19(22)24-12-18(21)20-14(2)16-5-4-6-17(11-16)23-3/h4-11,14H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGRHZLHXFHSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2784080.png)
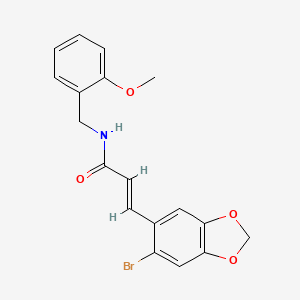

![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2784084.png)
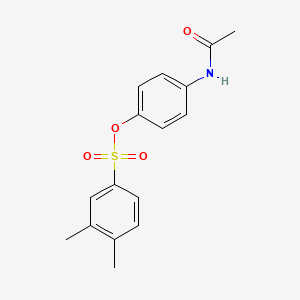
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B2784088.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2784090.png)

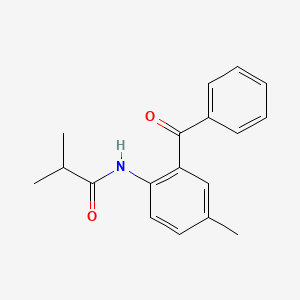
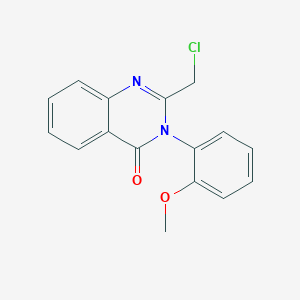
![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2784099.png)
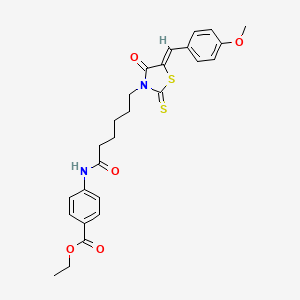
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2784102.png)
methanone](/img/structure/B2784103.png)